

Spectroscopic Profile of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Isopropyl-4-nitro-1H-imidazole**

Cat. No.: **B125551**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for the specific compound **2-Isopropyl-4-nitro-1H-imidazole** is not readily available in the public domain scientific literature. The following guide provides a comprehensive overview of the predicted spectroscopic characteristics based on data from closely related structural analogs. The experimental protocols described are standard procedures for the analysis of solid organic compounds.

Introduction

2-Isopropyl-4-nitro-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the nitroimidazole scaffold in various therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and quality control. This document provides a detailed, albeit predicted, spectroscopic profile of **2-Isopropyl-4-nitro-1H-imidazole**, alongside standardized experimental protocols for data acquisition.

The predicted data is extrapolated from known spectroscopic information for 2-isopropyl-1H-imidazole, 4-nitroimidazole, and 2-methyl-4-nitroimidazole, providing a reliable estimation of the expected spectral features.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Isopropyl-4-nitro-1H-imidazole** (Molecular Formula: C₆H₉N₃O₂, Molecular Weight: 155.16 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹ H NMR (DMSO-d ₆ , 400 MHz)	¹³ C NMR (DMSO-d ₆ , 100 MHz)
Chemical Shift (δ , ppm)	Assignment
~13.5 (br s, 1H)	Imidazole N-H
~8.0 (s, 1H)	Imidazole C5-H
~3.2 (sept, 1H, J \approx 7 Hz)	Isopropyl C-H
~1.3 (d, 6H, J \approx 7 Hz)	Isopropyl C-H ₃

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
3200-3000	N-H stretching (imidazole)	Strong, Broad
2970-2870	Aliphatic C-H stretching (isopropyl)	Medium-Strong
~1550	Asymmetric NO ₂ stretching	Strong
~1380	Symmetric NO ₂ stretching	Strong
~1500, ~1460	C=C and C=N stretching (imidazole ring)	Medium-Strong
~1470	Aliphatic C-H bending (isopropyl)	Medium
~830	C-H out-of-plane bending	Medium

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry (MS) Data

m/z	Proposed Fragment	Fragmentation Pathway
155	$[M]^+$	Molecular Ion
140	$[M - \text{CH}_3]^+$	Loss of a methyl group from the isopropyl moiety
113	$[M - \text{C}_3\text{H}_6]^+$	Loss of propene from the isopropyl group
109	$[M - \text{NO}_2]^+$	Loss of the nitro group

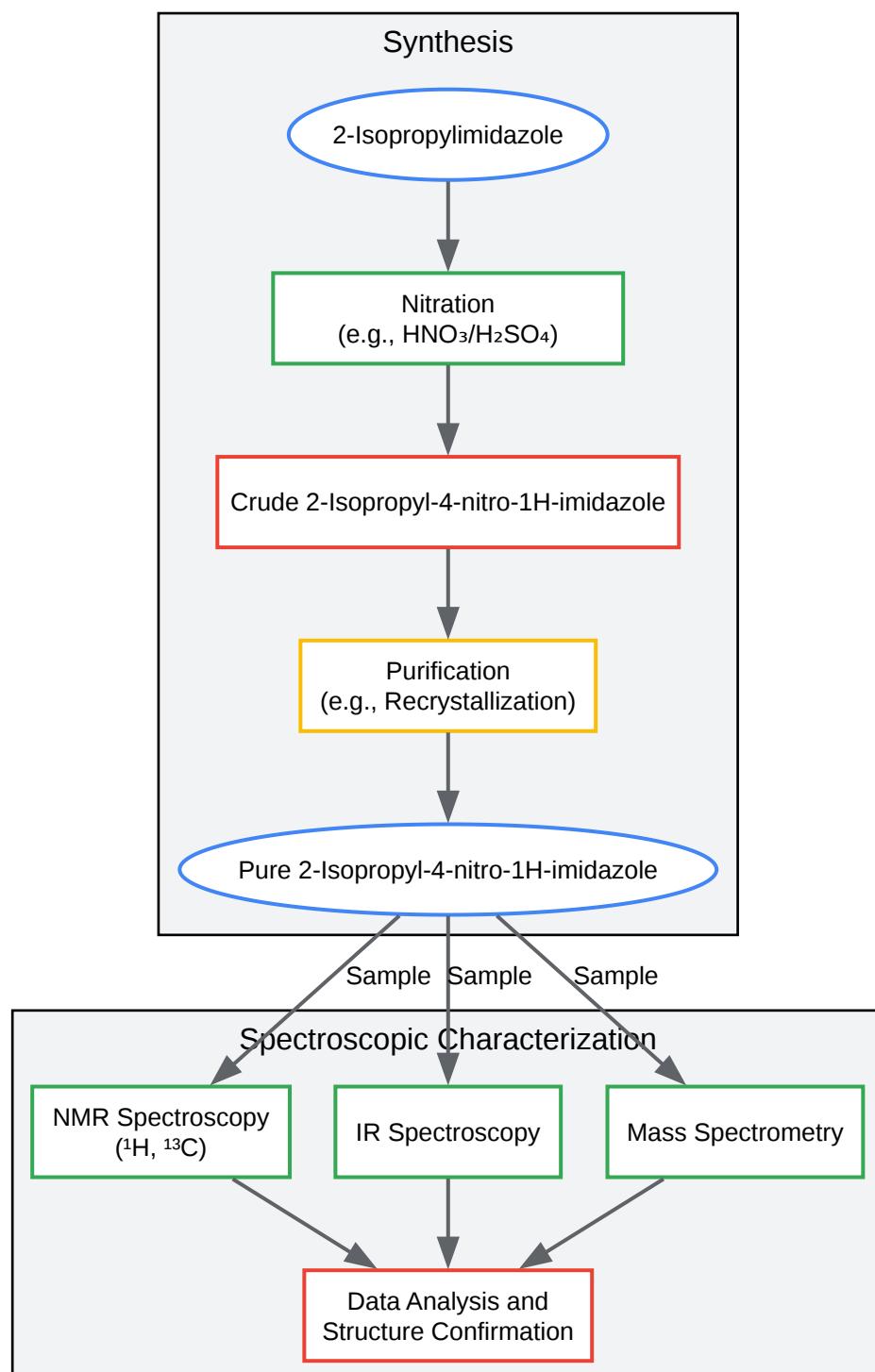
Experimental Protocols

The following are detailed, standard methodologies for obtaining the spectroscopic data for a solid organic compound like **2-Isopropyl-4-nitro-1H-imidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d_6), which is suitable for compounds with exchangeable protons. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.
- **Data Acquisition for ^1H NMR:** The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **Data Acquisition for ^{13}C NMR:** The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy


- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The analysis is performed in positive ion mode. The sample solution is introduced into the ESI source at a constant flow rate. The instrument is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The exact mass of the protonated molecular ion $[\text{M}+\text{H}]^+$ is determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **2-Isopropyl-4-nitro-1H-imidazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125551#spectroscopic-data-for-2-isopropyl-4-nitro-1h-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com